Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, with common catalysts including sulfuric acid or sodium hydroxide. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired triacylglycerol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, is also common in industrial processes to achieve more specific esterification and reduce by-products .
Types of Reactions:
Oxidation: Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) can undergo oxidation reactions, particularly at the unsaturated bonds in the fatty acid chains. Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: This compound can be hydrolyzed to yield glycerol and the corresponding fatty acids. This reaction is typically catalyzed by acids, bases, or enzymes such as lipases.
Transesterification: In the presence of an alcohol and a catalyst, glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) can undergo transesterification to produce different esters and glycerol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis using lipases.
Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts such as sodium methoxide or lipases.
Major Products:
Oxidation: Oxidized fatty acids and various oxidation products.
Hydrolysis: Glycerol and the corresponding fatty acids.
Transesterification: Different esters and glycerol.
Scientific Research Applications
Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and energy storage in cells.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) primarily involves its metabolism in biological systems. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can undergo β-oxidation to produce energy, while glycerol can enter glycolysis or gluconeogenesis pathways .
Comparison with Similar Compounds
Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate): Another triacylglycerol with different fatty acid composition.
Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate): Similar structure but different positional isomers.
Uniqueness: Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This combination affects its melting point, solubility, and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,25-30,54H,4-17,19-20,22-24,31-53H2,1-3H3/b21-18+,28-25+,29-26+,30-27+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFOEWXGSAZLKS-UEXXDPPDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-19-4 | |
Record name | Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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